molecular formula C10H11Cl2NO2 B11966332 N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide CAS No. 90283-58-2

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide

Cat. No.: B11966332
CAS No.: 90283-58-2
M. Wt: 248.10 g/mol
InChI Key: KZQPAALIVAJFQJ-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide is a chemical compound characterized by the presence of a benzamide group substituted with a 2,2-dichloro-1-hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2,2-dichloro-1-hydroxyethanamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a simpler amide structure.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a dechlorinated amide.

Scientific Research Applications

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dichloro-1-hydroxyethyl)acetamide
  • 2,2-Dichloro-N-(2-hydroxyethyl)acetamide

Uniqueness

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

90283-58-2

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide

InChI

InChI=1S/C10H11Cl2NO2/c1-6-2-4-7(5-3-6)9(14)13-10(15)8(11)12/h2-5,8,10,15H,1H3,(H,13,14)

InChI Key

KZQPAALIVAJFQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)O

Origin of Product

United States

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